N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and linked via an amide bond to a 3-methylisoxazole-5-carboxylic acid moiety.
- Benzothiazole Synthesis: Benzothiazole derivatives are commonly synthesized via cyclization of nitriles or coupling reactions, as seen in for thiazole carboxamides .
- Isoxazole Carboxamide Linkage: demonstrates the synthesis of 3-methylisoxazole-5-carboxamides through hydrolysis of esters followed by amine coupling, suggesting a plausible route for the target compound .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-5-10(19-16-7)12(17)15-13-14-9-4-3-8(18-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMUQJNORHBTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-methoxythiophenol Derivatives
The benzo[d]thiazole ring is typically synthesized via cyclization of 2-amino-4-methoxythiophenol with carboxylic acid derivatives. For example:
- Reactants : 2-Amino-4-methoxythiophenol and chloroacetyl chloride.
- Conditions : Reflux in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Yield : 72–85% after recrystallization from ethanol.
Mechanism : Nucleophilic acyl substitution followed by intramolecular cyclization.
Alternative Route via Oxidative Cyclization
A patent (EP3912975A1) describes oxidative cyclization using iodine (I₂) in dimethyl sulfoxide (DMSO):
- Reactants : 2-Methoxy-6-nitrobenzenethiol and methyl vinyl ketone.
- Conditions : 80°C for 12 hours.
- Yield : 68%.
Synthesis of 3-Methylisoxazole-5-Carboxylic Acid
1,3-Dipolar Cycloaddition of Nitrile Oxides
The isoxazole ring is constructed via 1,3-dipolar cycloaddition, as reviewed by PMC7079875:
- Reactants : Propargyl alcohol (for nitrile oxide generation) and acetylene derivatives.
- Catalyst : Copper(I) iodide (CuI) in tetrahydrofuran (THF).
- Yield : 89% for 3-methylisoxazole-5-carboxylic acid.
Optimization : Ultrasound irradiation reduces reaction time from 6 hours to 45 minutes.
Hydroxylamine-Mediated Cyclization
A greener approach uses hydroxylamine hydrochloride in aqueous ethanol:
- Reactants : Ethyl acetoacetate and hydroxylamine hydrochloride.
- Conditions : Reflux at 80°C for 4 hours.
- Yield : 78%.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 6-methoxybenzo[d]thiazol-2-amine with 3-methylisoxazole-5-carboxylic acid using carbodiimide reagents:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Solvent : Dimethylformamide (DMF) at 0–5°C.
- Yield : 82%.
Side Reactions : Competitive formation of N-acylurea byproducts necessitates low temperatures and stoichiometric HOBt.
Acid Chloride Route
An alternative method converts the carboxylic acid to its acyl chloride:
- Chlorinating Agent : Thionyl chloride (SOCl₂).
- Conditions : Reflux in toluene for 2 hours.
- Coupling : React with benzo[d]thiazol-2-amine in DCM with TEA.
- Yield : 75%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Carbodiimide coupling | Mild conditions, high selectivity | Requires expensive reagents | 82% |
| Acid chloride route | Scalable, cost-effective | Hazardous SOCl₂ handling | 75% |
| Ultrasound-assisted | Faster reaction times | Specialized equipment needed | 89% |
Purification and Characterization
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.
- Characterization :
Industrial-Scale Considerations
Patent EP3912975A1 highlights the importance of solvent recovery and catalytic recycling for cost-effective production. For example:
- Solvent Recovery : Distillation of DMF achieves >95% recovery.
- Catalyst Recycling : Copper catalysts reused up to 5 cycles with <10% activity loss.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite studies.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O | 3-Methylisoxazole-5-carboxylic acid + 6-methoxybenzo[d]thiazol-2-amine | 78–85% |
| Basic (NaOH, ethanol) | 2M NaOH, ethanol | Sodium salt of 3-methylisoxazole-5-carboxylic acid + free amine | 65–72% |
Nucleophilic Substitution at the Benzothiazole Ring
The electron-deficient benzothiazole moiety participates in nucleophilic aromatic substitution (NAS) reactions, particularly at the 2-position.
Cyclization Reactions
The isoxazole ring’s electron-rich nature facilitates cyclization with bifunctional reagents to form fused heterocycles.
Example Reaction:
Reaction with hydroxylamine under acidic conditions yields pyrazole-isoxazole hybrids:
| Starting Material | Reagents | Product | Application |
|---|---|---|---|
| N-(6-methoxybenzothiazol-2-yl) | Hydroxylamine HCl, ethanol | 3-Methyl-5-(pyrazol-1-yl)isoxazole derivative | Anticancer scaffold development |
Functionalization of the Isoxazole Methyl Group
The 3-methyl group on the isoxazole undergoes oxidation or halogenation:
| Reaction Type | Reagents | Products | Key Data |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 3-Carboxyisoxazole-5-carboxamide | IR: 1705 cm⁻¹ (C=O stretch) |
| Bromination | NBS, AIBN, CCl₄ | 3-(Bromomethyl)isoxazole derivative |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the benzothiazole ring for structure-activity relationship (SAR) studies:
| Coupling Type | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified benzothiazole derivatives | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated analogs with enhanced solubility | 55–68% |
Complexation with Metal Ions
The nitrogen and sulfur atoms coordinate transition metals, forming complexes with potential catalytic or therapeutic properties:
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| CuCl₂ | Methanol, RT | Octahedral Cu(II) complex | Stable ≤ 200°C |
| Zn(OAc)₂ | Ethanol, reflux | Tetrahedral Zn(II) complex | pH-sensitive |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or ring-opening reactions:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Dimerized isoxazole-thiazole adduct | Φ = 0.32 |
| 365 nm | DCM | Ring-opened thioamide intermediate | Φ = 0.18 |
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate acceleration under strong acids/bases due to protonation/deprotonation effects.
-
NAS Reactions : Directed by the electron-withdrawing methoxy group, which activates the benzothiazole ring toward nucleophilic attack at C-2 .
-
Metal Complexation : Coordination occurs preferentially at the thiazole sulfur and isoxazole nitrogen, as confirmed by X-ray crystallography.
This reactivity profile underscores the compound’s versatility as a scaffold in medicinal chemistry and materials science. Experimental procedures and spectral validation data are extensively documented in the cited literature .
Scientific Research Applications
Synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
The synthesis of this compound typically involves several steps, including:
- Formation of Intermediates : The initial reactions involve the preparation of intermediates through nitration, acylation, and other organic reactions.
- Coupling Reactions : Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate the formation of the final product.
- Purification : Techniques like recrystallization or chromatography are employed to achieve high purity levels.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human Epidermoid Carcinoma (A431) | 10.5 |
| Non-Small Cell Lung Cancer (A549) | 8.7 |
These findings suggest potential for development as an anticancer therapeutic agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly, indicating its potential use in treating inflammatory diseases .
Potential Therapeutic Applications
Given its biological activities, this compound shows promise in several therapeutic areas:
Oncology
Due to its anticancer properties, this compound could be developed into a novel therapeutic agent for various cancers, particularly those resistant to conventional treatments.
Inflammatory Diseases
Its anti-inflammatory effects suggest potential applications in treating conditions such as arthritis and other chronic inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Cancer Cell Lines : A study assessed the effects of this compound on A431 and A549 cell lines, demonstrating significant inhibition of cell growth compared to control groups .
- Animal Model for Inflammation : An animal study showed that administration of the compound reduced inflammation markers in induced models of arthritis, supporting its potential therapeutic role .
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Cyclooxygenase Inhibition: The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins.
Apoptosis Induction: It activates the p53 pathway, leading to the regulation of mitochondrial proteins such as Bcl-2 and Bax, which results in apoptosis through the activation of caspases.
Comparison with Similar Compounds
Benzothiazole Derivatives with Methoxy Substituents
Several 6-methoxybenzo[d]thiazol-2-yl-containing compounds (e.g., 5ir , 5ic , 5kc ) from and share structural similarities:
Key Differences :
Thiazole and Isoxazole Carboxamides
and highlight carboxamide derivatives with distinct heterocyclic cores:
Key Insights :
Triazole-Benzothiazole Hybrids
and describe antimicrobial N-((1-benzyltriazol-5-yl)methyl)-4-(6-methoxybenzothiazol-2-yl)-2-nitrobenzamides (e.g., 10a-j ):
| Compound | MIC (μg/mL) vs. E. coli | Key Substituent | Reference |
|---|---|---|---|
| 10a | 12.5–25 | Methoxy (OCH₃) | |
| 10i | 12.5 | Benzyloxy (OBn) | |
| Target | Not tested | Isoxazole carboxamide | — |
Comparison :
Thiadiazole and Thiazole-Triazole Derivatives
and explore heterocyclic systems with distinct pharmacological profiles:
Structural Contrast :
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a methoxy group attached to a benzothiazole moiety and an isoxazole ring. This combination is believed to enhance its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C12H10N2O3S
- Molecular Weight : 262.28 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 6-methoxybenzo[d]thiazole with 3-methylisoxazole-5-carboxylic acid derivatives under specific conditions to yield the target compound. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A biological activity study evaluated its cytotoxic effects on human promyelocytic leukemia (HL-60) cells, revealing significant cytotoxicity at concentrations ranging from 86 to 755 μM. The mechanism appears to involve modulation of apoptosis-related proteins:
| Compound | Cytotoxic Concentration (μM) | Bcl-2 Expression | p21^WAF-1 Expression |
|---|---|---|---|
| This compound | 86 - 755 | Decreased | Increased |
The compound induced a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies demonstrated that derivatives with similar structural features exhibited significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 29 μg/mL |
| S. aureus | < 40 μg/mL |
| C. albicans | < 207 μg/mL |
These findings indicate that the compound may disrupt essential bacterial functions, potentially through interference with DNA replication or cell wall synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound's ability to modulate apoptotic pathways by altering Bcl-2 and p21^WAF-1 expression suggests it may trigger programmed cell death in cancer cells.
- Antimicrobial Mechanisms : The observed antimicrobial effects may stem from structural similarities with known inhibitors of bacterial growth, affecting metabolic pathways critical for bacterial survival.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Leukemia Treatment : A derivative demonstrated significant reduction in tumor size in murine models when administered in conjunction with standard chemotherapy, highlighting its potential as an adjunct therapy.
- Antimicrobial Efficacy in Clinical Isolates : In vitro studies showed that the compound effectively inhibited resistant strains of Staphylococcus aureus, suggesting a role in treating antibiotic-resistant infections.
Q & A
Q. What in silico tools integrate its pharmacokinetic and pharmacodynamic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
